molecular formula C11H17N3O2 B15326447 2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B15326447
M. Wt: 223.27 g/mol
InChI Key: XLCIKGHYKZPGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a propanoic acid derivative featuring a cyclopropyl group, a methylamino substituent, and a 3-methyl-1H-pyrazole moiety.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-cyclopropyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(12-2,10(15)16)9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16)

InChI Key

XLCIKGHYKZPGPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C2CC2)(C(=O)O)NC

Origin of Product

United States

Biological Activity

2-Cyclopropyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including Grignard reactions and cyclization processes. These methods allow for the formation of various derivatives that exhibit biological activity.

Biological Activity

Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of various pyrazole derivatives, including those related to this compound. The compound's structure suggests it may interact with bacterial cell walls or disrupt metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Bacterial Strains Tested
Compound A0.0039Staphylococcus aureus
Compound B0.0048Escherichia coli
Compound C0.0195Bacillus mycoides

Case Studies

  • Study on Antimicrobial Activity : A comprehensive evaluation was conducted on a series of pyrazole derivatives, including the target compound. The study found significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
  • In Vivo Studies : Animal models have shown that compounds similar to this compound can reduce infection rates in treated subjects compared to controls, suggesting a potential therapeutic application in infectious diseases.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes critical for bacterial survival. Further research is needed to elucidate the exact mechanisms at play.

Comparison with Similar Compounds

Structural Analogs and Commercial Availability

Compound Name CAS Number Key Substituents Suppliers Notes
2-(Cyclopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid 1247564-09-5 Cyclopropylamino, 4-methylpyrazole 1 Pyrazole substituent position differs; may alter steric interactions
2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid 1340382-60-6 Cyclopropylamino, 5-methylpyrazole 1 Methyl group at pyrazole C5; potential impact on metabolic stability
2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Not provided Cyclopropylamino, 3-CF3-pyrazole 3 Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects; higher commercial demand
2-(Cyclopropylamino)-3-(pyridin-4-yl)propanoic acid 1520915-08-5 Cyclopropylamino, pyridin-4-yl 1 Aromatic pyridine substituent may improve solubility vs. pyrazole analogs

Key Observations :

  • Substituent Position : The position of methyl groups on the pyrazole ring (e.g., 3-, 4-, or 5-methyl) influences steric and electronic properties. For example, 3-methylpyrazole in the target compound may optimize binding to flat hydrophobic pockets compared to 4- or 5-methyl analogs.
  • Functional Group Variations : Replacement of methyl with trifluoromethyl (as in the 3-CF3-pyrazole analog) increases hydrophobicity and metabolic resistance, explaining its higher supplier count (3 vs. 1 for others) .

Pharmacological and Physicochemical Implications

  • Lipophilicity : Trifluoromethyl-containing analogs exhibit higher logP values, favoring membrane permeability but risking solubility limitations.
  • Metabolic Stability : Methyl substituents on pyrazole may reduce susceptibility to cytochrome P450 oxidation compared to unsubstituted pyrazole rings.
  • Solubility : Pyridine-containing analogs (e.g., 1520915-08-5) likely have improved aqueous solubility due to the nitrogen heterocycle’s polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.